2,5-Dihydroxyterephthalic acid

Catalog No.
S565826
CAS No.
610-92-4
M.F
C8H6O6
M. Wt
198.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dihydroxyterephthalic acid

CAS Number

610-92-4

Product Name

2,5-Dihydroxyterephthalic acid

IUPAC Name

2,5-dihydroxyterephthalic acid

Molecular Formula

C8H6O6

Molecular Weight

198.13 g/mol

InChI

InChI=1S/C8H6O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14)

InChI Key

OYFRNYNHAZOYNF-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O

Synonyms

2,5-dihydroxyterephthalic acid

Canonical SMILES

C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O

Monomer for Polyester Synthesis

DHTA is primarily employed as a monomer in the synthesis of polyesters, particularly polyarylates and polyhydroxybenzoates. These polyesters exhibit desirable properties such as excellent thermal stability, mechanical strength, and chemical resistance, making them valuable materials for various applications, including engineering plastics, food packaging materials, and biomedical devices [].

Research efforts are ongoing to explore the potential of DHTA-based polyesters in different fields. For instance, studies have investigated their potential use in the development of:

  • Biodegradable polymers for medical implants and drug delivery systems, owing to their degradability and biocompatibility properties [].
  • Flame-retardant polymers due to the inherent flame-retardant characteristics of aromatic polyesters [].

Ligand in Coordination Chemistry

DHTA can act as a bidentate ligand, meaning it can form coordination complexes with metal ions through its two hydroxyl groups. This property makes DHTA a valuable tool in coordination chemistry research for studying metal-ligand interactions and designing new functional materials with specific properties [].

For example, research has explored the use of DHTA-metal complexes as:

  • Catalysts for various organic transformations, owing to their Lewis acidic nature and ability to activate substrates [].
  • Sensors for the detection of metal ions or other analytes, due to their ability to selectively bind to specific targets and alter their properties upon complexation.

Precursor for the Synthesis of Other Functional Molecules

DHTA can be further functionalized to generate various derivatives with diverse properties and applications.

For instance, research has explored the use of DHTA derivatives as:

  • Building blocks for the synthesis of more complex molecules with desired functionalities, such as pharmaceuticals or optoelectronic materials.
  • Molecular probes for biological studies, due to the ability to attach targeting groups or fluorescent labels to DHTA derivatives for specific cellular or molecular recognition.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

610-92-4

Wikipedia

2,5-Dihydroxyterephthalic acid

Dates

Modify: 2023-08-15

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